molecular formula C21H16Cl2N4OS B1684432 PD173955 CAS No. 260415-63-2

PD173955

カタログ番号: B1684432
CAS番号: 260415-63-2
分子量: 443.3 g/mol
InChIキー: VAARYSWULJUGST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PD173955は、アベルソンマウス白血病ウイルス癌遺伝子ホモログ1(ABL1)およびSrcキナーゼファミリーを標的とする低分子阻害剤です。主に、細胞の増殖、分化、生存など、さまざまな細胞プロセスにおいて重要な役割を果たすこれらのキナーゼの阻害を研究するために、科学研究で使用されています。 This compoundは、これらのキナーゼの活性を阻害する能力により、慢性骨髄性白血病やその他の癌の治療において大きな可能性を示しています .

準備方法

合成ルートと反応条件

PD173955は、ピリド[2,3-d]ピリミジンコアの形成を含む複数段階のプロセスによって合成されます。主要なステップは以下のとおりです。

工業生産方法

This compoundの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、上記で言及された合成ルートのスケールアップを含むでしょう。これには、反応条件の最適化、工業用グレードの試薬の使用、および高収率と純度を確保するための大規模精製技術の採用が含まれます。

化学反応の分析

PD173955は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。

    置換: 塩基性条件下でのアミンやチオールなどの求核剤。

生成される主要な生成物

これらの反応から生成される主な生成物は、修飾された官能基を持つthis compoundのさまざまな誘導体を含み、これらは構造活性相関を研究し、化合物の有効性を高めるために使用できます .

科学研究への応用

This compoundは、以下を含む幅広い科学研究の応用範囲を持っています。

科学的研究の応用

PD173955 is a pyrido[2,3-d]pyrimidine compound that has demonstrated effectiveness as an inhibitor of Bcr-Abl and c-Kit tyrosine kinases . Research indicates its potential in treating conditions related to kinase activity, particularly those involving Bcr-Abl in leukemia and c-Kit .

Scientific Research Applications

Bcr-Abl Kinase Inhibition: this compound is a potent inhibitor of Bcr-Abl kinase, which is a tyrosine kinase associated with chronic myeloid leukemia (CML) . Studies show that this compound inhibits Bcr-Abl-dependent cell growth with an IC50 of 2-35 nM in different cell lines . In kinase inhibition assays, it has an IC50 of 1-2 nM, and it inhibits Bcr-Abl-dependent substrate tyrosine phosphorylation in cellular growth assays .

Inhibition of c-Kit: this compound also inhibits c-kit autophosphorylation and proliferation . It inhibited kit ligand-dependent c-kit autophosphorylation (IC50 = approximately 25 nM) and kit ligand-dependent proliferation of M07e cells (IC50 = 40 nM) .

Cell Cycle Arrest: Fluorescence-activated cell-sorting analyses of cells treated with this compound showed cell cycle arrest in G1 . In CML GM progenitor cells, 10 nM of this compound reduced the percentage of cells in S-G2-M (control 26% versus this compound 15%) while increasing the percentage of cells in G1 (control 74% versus this compound) .

Tyrosine Phosphorylation Inhibition: this compound inhibits the autophosphorylation of the p210 bcr-abl protein and its protein substrates . It has been shown to inhibit the autophosphorylation of p210 bcr-abl protein, as well as its protein substrates SHIP1, SHIP2, Cbl, and p62 dok in primary CML CD34+ progenitor cells .

Comparison with Imatinib (STI-571): this compound is more effective than STI-571 at shutting down the kinase activity of c-Abl . Unlike STI-571, this compound is also a potent inhibitor of Src kinases . Crystal structures suggest that this compound achieves greater potency than STI-571 by targeting multiple forms of Abl (active or inactive) .

Effects on Normal Progenitor Cells: Studies on primary normal CD34+ GM progenitors showed that a concentration of 10 nM this compound did not affect normal progenitors, ensuring that inhibitory effects on CML progenitors could be attributed to Bcr-Abl kinase activity inhibition .

Analogues for Reducing Amyloid Beta Production: Kinase inactive analogues of this compound have been developed as inhibitors of amyloid-beta peptide production . These compounds function by modulating the BACE1 cleavage of APP and can be combined with a BACE1 inhibitor to further reduce production .

Data Table: IC50 Values of this compound in Various Assays

AssayIC50 ValueCell Line/ContextReference
Bcr-Abl-dependent cell growth2-35 nMDifferent cell lines
Kinase inhibition assays of Bcr-Abl1-2 nM
c-kit autophosphorylation~25 nMKit ligand-dependent
c-KL-dependent proliferation of M07e cells40 nM
KL-dependent proliferation~50 nMCytokine-dependent cell lines
GM-CSF-dependent cell growth~1 μMCytokine-dependent cell lines

Case Studies

While the provided search results do not explicitly detail comprehensive case studies, the applications of this compound can be inferred from the research findings:

  • Chronic Myeloid Leukemia (CML) Research: Studies involving primary CML CD34+ progenitor cells demonstrated that this compound inhibits the autophosphorylation of the Bcr-Abl protein and its substrates . This suggests its potential use in CML treatment by targeting Bcr-Abl kinase activity .
  • Cellular Assays: this compound inhibited KL-dependent proliferation at an IC50 of ∼50 nM and GM-CSF-dependent cell growth at an IC50 ∼1 μM in cell lines that are dependent on cytokines for growth .
  • Amyloid Beta Production Reduction: Kinase inactive analogues of this compound have been shown to reduce amyloid-beta peptide production, suggesting a potential application in modulating APP metabolism .

作用機序

PD173955は、ABL1とSrcキナーゼのATP結合部位に結合することによって効果を発揮します。この結合はキナーゼ活性を阻害し、下流基質のリン酸化を防ぎます。 これらのキナーゼの阻害は、さまざまな細胞プロセスを混乱させ、癌細胞の細胞周期停止とアポトーシスにつながります . 分子標的はABL1とSrcキナーゼを含み、関与する経路は主に細胞の増殖、分化、生存に関連しています .

類似の化合物との比較

This compoundは、イマチニブ(STI-571またはグリベックとしても知られています)やPD180970などの他のチロシンキナーゼ阻害剤と比較されることがよくあります。比較の主なポイントは次のとおりです。

類似の化合物のリスト

  • イマチニブ(STI-571、グリベック)
  • PD180970
  • ダサチニブ
  • ニロチニブ

This compoundは、高い効力と複数のキナーゼコンフォメーションを標的とする能力により際立っており、癌研究と創薬において貴重なツールとなっています .

類似化合物との比較

PD173955 is often compared with other tyrosine kinase inhibitors such as imatinib (also known as STI-571 or Gleevec) and PD180970. Here are some key points of comparison:

List of Similar Compounds

  • Imatinib (STI-571, Gleevec)
  • PD180970
  • Dasatinib
  • Nilotinib

This compound stands out due to its higher potency and ability to target multiple kinase conformations, making it a valuable tool in cancer research and drug development .

生物活性

PD173955 is a potent small molecule inhibitor primarily known for its role as a dual Src/Abl kinase inhibitor. It has garnered attention in cancer research, particularly for its effectiveness against chronic myelogenous leukemia (CML) and other malignancies characterized by aberrant Bcr-Abl signaling. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various cellular models, and comparative studies with other inhibitors.

This compound functions as an ATP-competitive inhibitor , specifically targeting the Bcr-Abl and Src kinases. Its binding affinity is notably high, with reported IC50 values of 1-2 nM for Bcr-Abl and approximately 300 nM for Src kinases .

Binding Characteristics

  • Bcr-Abl Kinase : this compound binds to the ATP-binding site of the Bcr-Abl kinase domain in a manner that allows it to inhibit both active and inactive forms of the kinase.
  • Src Kinase : While primarily focused on Bcr-Abl, this compound also shows inhibitory effects on Src family kinases, which are involved in various signaling pathways related to cell proliferation and survival.

In Vitro Studies

This compound has been extensively tested in various cancer cell lines. The following table summarizes its inhibitory effects across different models:

Cell Line IC50 (nM) Effect
K562 (CML)10Inhibition of proliferation
RWLeu4 (CML)35Inhibition of proliferation
HT29 (Colorectal)800Inhibition of growth without morphological changes
CML CD34+ Progenitors50Inhibition of KL-dependent proliferation

In K562 cells, this compound not only inhibited cell growth but also induced cell cycle arrest at the G1 phase, demonstrating its potential to disrupt the proliferation of CML cells effectively .

Case Studies

  • Chronic Myelogenous Leukemia (CML) :
    • A study demonstrated that this compound inhibited Bcr-Abl-dependent tyrosine phosphorylation in primary CML CD34+ progenitor cells. The compound's efficacy was highlighted by a significant reduction in cell viability at concentrations that did not affect normal progenitor cells .
    • Another investigation showed that this compound effectively abrogated enhanced growth responses in CML progenitors when stimulated by growth factors, indicating its ability to restore normal growth regulation mechanisms disrupted by Bcr-Abl activity .
  • Comparative Analysis with Imatinib :
    • Structural studies revealed that this compound is at least tenfold more potent than imatinib (STI-571) against Bcr-Abl due to its ability to bind multiple conformations of the kinase . This feature makes it a promising candidate for overcoming resistance often seen with imatinib treatment.

特性

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAARYSWULJUGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332241
Record name PD173955
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260415-63-2
Record name PD173955
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD173955
Reactant of Route 2
Reactant of Route 2
PD173955
Reactant of Route 3
Reactant of Route 3
PD173955
Reactant of Route 4
Reactant of Route 4
PD173955
Reactant of Route 5
Reactant of Route 5
PD173955
Reactant of Route 6
Reactant of Route 6
PD173955

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。